Product packaging for 3,3-Dichloroazocan-2-one(Cat. No.:CAS No. 26228-96-6)

3,3-Dichloroazocan-2-one

Cat. No.: B3255981
CAS No.: 26228-96-6
M. Wt: 196.07 g/mol
InChI Key: BOXXLIUQRAXHDO-UHFFFAOYSA-N
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Description

3,3-Dichloroazocan-2-one is a synthetic organic compound belonging to the class of eight-membered lactams (azocanones) featuring two chlorine atoms at the 3-position of the ring. This functionalization makes it a valuable and versatile building block (synthon) in advanced organic synthesis and medicinal chemistry research. The presence of the dichloro moiety adjacent to the carbonyl group creates a reactive site that can be utilized in various carbon-carbon bond-forming reactions, serving as a precursor to more complex nitrogen-containing cyclic structures . Researchers value this compound for its potential in constructing molecular scaffolds found in biologically active natural products and pharmaceuticals. The azocan-2-one core is a key structural motif in organic chemistry . As a reagent, it is particularly useful for exploring new synthetic pathways and developing novel chemical entities. This product is intended for use in a controlled laboratory environment by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11Cl2NO B3255981 3,3-Dichloroazocan-2-one CAS No. 26228-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dichloroazocan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXXLIUQRAXHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)NCC1)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3 Dichloroazocan 2 One and Its Precursors

Strategies for Azocanone Ring System Construction

The synthesis of medium-sized rings, such as the azocanone framework, is a persistent challenge in organic synthesis due to unfavorable entropic factors and transannular strain. thieme.de Nevertheless, several effective strategies have been developed.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various ring systems, including eight-membered lactams. nih.gov This method typically involves the use of a diene amide precursor, which, in the presence of a suitable catalyst (often ruthenium-based), undergoes an intramolecular cyclization to form the unsaturated lactam. Subsequent reduction of the double bond can then yield the saturated azocanone ring. The success of RCM can be influenced by factors such as the nature of the substituents and the specific catalyst employed. For instance, while some systems readily cyclize at moderate temperatures, others may require higher temperatures to overcome unfavorable amide rotamer populations. nih.gov

Another approach involves formal [6+2] cyclization reactions. For example, the reaction of siloxy alkynes with vinylazetidines has been shown to produce eight-membered lactams. thieme.denih.govresearchgate.net This process is thought to proceed through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a ketene (B1206846) intermediate. nih.govresearchgate.net

Ring-Closing Strategy Precursors Key Features Reference
Ring-Closing Metathesis (RCM)Diene amidesConvergent, tolerant of various functional groups nih.gov
Formal [6+2] CyclizationSiloxy alkynes and vinylazetidinesProceeds via wikipedia.orgwikipedia.org-sigmatropic rearrangement thieme.denih.govresearchgate.net

This table provides an interactive summary of key ring-closing strategies for the synthesis of eight-membered lactams.

Cycloaddition reactions offer another versatile entry into complex cyclic systems. While direct [6+2] cycloadditions are one possibility, other cycloaddition strategies can be envisioned for the construction of the azocanone skeleton. For instance, 1,3-dipolar cycloadditions involving azides and alkynes are well-established methods for forming five-membered heterocyclic rings, which can potentially be elaborated into larger ring systems. youtube.com The stability of the resulting triazole products is a key advantage of this approach. youtube.com Formal [3+2] cycloaddition reactions have also been developed for the synthesis of nitrogen-containing heterocycles. nih.gov Although not directly yielding an eight-membered ring, these methods can provide key intermediates that may be transformed into the desired azocanone framework through subsequent ring-expansion or rearrangement strategies.

Regioselective Dichlorination Techniques

The introduction of two chlorine atoms at the C3 position of the azocan-2-one ring requires highly regioselective methods. The position alpha to the carbonyl group is particularly activated for halogenation.

The alpha-halogenation of ketones and related carbonyl compounds is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.comopenochem.orgfiveable.melibretexts.org This reaction can be performed under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The rate-determining step is the formation of the enol, and typically only one alpha-hydrogen is replaced. wikipedia.orglibretexts.org

Conversely, under basic conditions, the reaction occurs via an enolate intermediate. openochem.org Successive halogenations are often faster than the first due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining alpha-protons. wikipedia.org For the synthesis of a gem-dihalo compound like 3,3-dichloroazocan-2-one, basic conditions would likely be more effective. The use of reagents like (dichloroiodo)benzene in the presence of a Lewis base catalyst has been shown to be effective for the dichlorination of similar systems. rsc.org

Condition Intermediate Key Characteristics Reference
AcidicEnolMonohalogenation is favored. wikipedia.orgmasterorganicchemistry.comlibretexts.org
BasicEnolatePolyhalogenation is favored due to inductive effects. wikipedia.orgopenochem.org

This interactive table compares the key features of acidic and basic alpha-halogenation of carbonyl compounds.

Carbene insertion reactions represent another potential, albeit less common, method for dichlorination. Dichlorocarbene (B158193) (:CCl2) can be generated from various precursors, such as chloroform (B151607) and a strong base, or through the thermal decomposition of compounds like trifluoro(trichloromethyl)silane. rsc.org While dichlorocarbene is well-known for its addition reactions to alkenes to form dichlorocyclopropanes, it can also undergo insertion into C-H bonds. wikipedia.orgrsc.orgyoutube.comlibretexts.org However, simple carbenes often lack high regioselectivity in these insertion reactions. wikipedia.org The reactivity of the C-H bond plays a significant role, with tertiary C-H bonds being more reactive than primary ones. rsc.org Metal-stabilized carbenes, often involving rhodium or copper, can exhibit greater selectivity. wikipedia.orglibretexts.org A plausible, though speculative, route could involve the reaction of a suitable precursor with a dichlorocarbene source under conditions that favor C-H insertion at the alpha-position of the lactam.

Multi-Step Synthesis Pathways to this compound

A complete synthesis of this compound is a multi-step process that would logically combine the formation of the azocanone ring with a subsequent dichlorination step. vapourtec.comlibretexts.orgflinders.edu.au One hypothetical, yet chemically sound, pathway is outlined below.

A Potential Synthetic Route:

Formation of Azocan-2-one: The synthesis would commence with the construction of the parent azocan-2-one ring. A reliable method such as the ring-closing metathesis of a suitable acyclic diene amide precursor would be employed to form an unsaturated eight-membered lactam. nih.gov This would then be followed by hydrogenation to yield the saturated azocan-2-one.

Dichlorination: The resulting azocan-2-one would then be subjected to dichlorination. Given the desire for geminal dichlorination at the alpha-position, treatment with a suitable chlorinating agent under basic conditions would be the most direct approach. wikipedia.orgopenochem.org For instance, using an excess of a chlorinating agent like sodium hypochlorite (B82951) in the presence of a base, or more sophisticated reagents like (dichloroiodo)benzene with a Lewis base catalyst, could achieve the desired transformation to this compound. rsc.org

This proposed multi-step synthesis leverages established and reliable reactions to construct the target molecule, highlighting the integration of different synthetic strategies to achieve a complex molecular architecture. vapourtec.comlibretexts.orgflinders.edu.au

Catalytic Systems in Dichloroazocanone Synthesis

The introduction of two chlorine atoms at the α-position of a lactam ring to form a 3,3-dichloro-substituted lactam often requires specific catalytic activation. Research into the synthesis of analogous dichlorinated lactams, such as 3,3-dichloro-β-lactams, has identified effective catalytic systems that could potentially be adapted for the synthesis of this compound.

One such relevant catalytic system involves the use of ruthenium complexes. For instance, the synthesis of 3,3-dichloro-β-lactams has been successfully achieved from benzyl-tethered trichloroacetamides using a ruthenium catalyst. nih.gov This transformation proceeds via a microwave-assisted benzylic C-H activation mechanism. The catalyst, tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃), has proven effective in promoting this type of cyclization and dichlorination. nih.gov

The proposed catalytic cycle for the formation of a dichlorinated lactam using a ruthenium catalyst from a trichloroacetamide (B1219227) precursor involves several key steps. Initially, the ruthenium complex activates the benzylic C-H bond of the N-benzyltrichloroacetamide. This is followed by an intramolecular cyclization to form the lactam ring. The presence of the trichloromethyl group on the precursor is crucial as it serves as the source of the two chlorine atoms that are ultimately installed at the 3-position of the lactam.

While this specific methodology has been applied to the synthesis of four-membered β-lactam rings, the principles of transition metal-catalyzed C-H activation and intramolecular cyclization could theoretically be extended to the synthesis of larger ring systems like the eight-membered azocan-2-one. The choice of catalyst, solvent, and reaction conditions would likely require significant optimization to achieve a high yield and selectivity for this compound.

Below is a table summarizing the key components of a representative catalytic system used for the synthesis of analogous 3,3-dichloro-β-lactams, which may serve as a starting point for developing a synthesis for this compound.

Catalyst Component Function Example
Metal PrecursorActive catalytic speciesTris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃) nih.gov
PrecursorSource of the lactam backbone and chlorine atomsN-Benzyltrichloroacetamide nih.gov
Energy SourceTo promote the reactionMicrowave irradiation nih.gov

Further research and development are necessary to adapt and validate such catalytic systems for the specific synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3,3 Dichloroazocan 2 One

Nucleophilic Substitution Reactions on the Dichlorinated Carbon Center

The carbon atom at the 3-position of 3,3-dichloroazocan-2-one, bonded to two chlorine atoms and adjacent to a carbonyl group, is expected to be highly electrophilic. This makes it a potential site for nucleophilic substitution reactions. In principle, a variety of nucleophiles could displace one or both of the chlorine atoms.

The outcome of such reactions would likely depend on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles might favor direct substitution, while softer nucleophiles could lead to other reaction pathways. The gem-dichloro arrangement could also influence the reactivity, potentially allowing for sequential substitution or subsequent reactions of the monosubstituted intermediate.

Hypothetical Nucleophilic Substitution Reactions:

Nucleophile (Nu:)Potential ProductReaction Conditions (Speculative)
RO⁻ (Alkoxide)3-alkoxy-3-chloroazocan-2-oneAnhydrous alcohol, base
R₂NH (Amine)3-amino-3-chloroazocan-2-oneAprotic solvent
RS⁻ (Thiolate)3-chloro-3-(alkylthio)azocan-2-onePolar aprotic solvent

Ring-Opening and Ring-Contraction/Expansion Processes of the Azocanone Ring

The presence of the dichlorinated carbon and the inherent strain in an eight-membered ring could make this compound susceptible to ring transformations.

Ring-Opening: Strong nucleophiles or harsh reaction conditions could potentially lead to the cleavage of the lactam ring. For instance, hydrolysis under acidic or basic conditions might result in the formation of a dichlorinated amino acid derivative.

Ring-Contraction: A reaction analogous to the Favorskii rearrangement, which is well-documented for α-halo ketones, could be a plausible pathway for ring contraction. nih.govmasterorganicchemistry.comyoutube.comnih.gov In the presence of a base, deprotonation at the α'-position (C4) could lead to the formation of a bicyclic cyclopropanone-like intermediate. Subsequent nucleophilic attack on the carbonyl carbon and ring opening could yield a seven-membered ring (azepane) derivative with a carboxylic acid or ester function at the former C3 position.

Ring-Expansion: While less common, ring-expansion reactions of lactams are known. Specific reagents or reaction conditions that promote the insertion of a carbon atom into the ring could theoretically lead to the formation of a nine-membered ring system. However, without specific literature, this remains highly speculative.

Elimination Reactions Involving Halogen Substituents

Elimination of one or both chlorine atoms from this compound could lead to the formation of unsaturated lactams. Treatment with a strong, non-nucleophilic base could promote the elimination of hydrogen chloride (HCl) to form a chloro-substituted α,β-unsaturated lactam. The regioselectivity of this elimination would depend on the relative acidity of the protons at the C4 position and the stereoelectronic requirements of the elimination pathway. Further elimination could potentially lead to an alkynyl lactam, although this would be a more challenging transformation.

Reductive Transformations of the Dichloroazocanone Moiety

The dichloroazocanone moiety is susceptible to reduction under various conditions.

Reductive Dechlorination: A common transformation for gem-dichloro compounds is reductive dechlorination, which can be achieved using various reducing agents. nih.govfrtr.gov This could proceed in a stepwise manner, first yielding 3-chloroazocan-2-one (B3125496) and then the fully reduced azocan-2-one. The choice of reducing agent would be critical to control the extent of dechlorination.

Potential Reducing Agents and Products:

Reducing AgentPotential Product(s)
Zinc dust in acetic acid3-Chloroazocan-2-one and/or Azocan-2-one
Catalytic hydrogenation (e.g., Pd/C, H₂)Azocan-2-one
Hydride reagents (e.g., NaBH₄)May reduce the carbonyl group as well

Reduction of the Carbonyl Group: In addition to dechlorination, the lactam carbonyl group could be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the gem-dichloro group and the carbonyl, potentially leading to a dichlorinated azocane (B75157) amine.

Mechanistic Studies of this compound Formation and Reactions

Specific mechanistic studies on the formation and reactions of this compound are not available in the reviewed literature. However, general mechanistic principles for analogous reactions can be considered.

Transition State Analysis of Reaction Pathways

Computational chemistry could provide insights into the reaction mechanisms of this compound. researchgate.netyoutube.com For instance, density functional theory (DFT) calculations could be used to model the transition states of nucleophilic substitution, ring contraction, or elimination reactions. Such studies would help in understanding the energy barriers for different pathways and predicting the likely products under various conditions. For a hypothetical Favorskii-type rearrangement, transition state analysis could elucidate the structure of the cyclopropanone-like intermediate and the subsequent ring-opening step.

Intermediates in Azocanone Halogenation and Functionalization

The formation of this compound would likely proceed from the parent lactam, azocan-2-one. The α-halogenation of lactams can occur under acidic or basic conditions. The reaction likely proceeds through an enol or enolate intermediate. The first chlorination would yield 3-chloroazocan-2-one, which would then undergo a second chlorination to give the gem-dichloro product. The enolizability of the monochlorinated intermediate would be a key factor in the second halogenation step.

In the subsequent functionalization reactions of this compound, various intermediates can be postulated. For nucleophilic substitution, a tetrahedral intermediate would be formed upon attack of the nucleophile at the C3 carbon. For a potential Favorskii-type rearrangement, a key intermediate would be the bicyclic cyclopropanone (B1606653) analog. The identification and characterization of such intermediates, even if transient, would be crucial for a complete mechanistic understanding.

Influence of Stereochemistry on Reactivity

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data detailing the influence of stereochemistry on the reactivity of this compound could be located. While the spatial arrangement of atoms is a critical factor in determining the chemical behavior of molecules, dedicated studies on the stereoisomers of this particular compound and their differential reactivity appear to be unavailable in the public domain.

Stereochemistry plays a crucial role in the reactivity of cyclic compounds, where different stereoisomers can exhibit distinct reaction rates and lead to different products due to steric hindrance, conformational effects, and the specific orientation of reactive groups. researchgate.netnih.gov In principle, if chiral centers exist in this compound, its enantiomers or diastereomers would be expected to interact differently with other chiral molecules, including catalysts, reagents, and biological systems. nih.gov The three-dimensional structure of each stereoisomer would dictate the accessibility of the carbonyl group and the dichlorinated carbon to attacking reagents, potentially leading to stereoselective or stereospecific reactions. masterorganicchemistry.com

However, without experimental data or theoretical studies specifically focused on this compound, any discussion on the influence of its stereochemistry on reactivity would be purely speculative. Research in related areas, such as the stereochemical effects in other ring systems or reactions involving similar functional groups, cannot be directly extrapolated to this specific molecule without dedicated investigation. nih.govnih.gov

Therefore, this section remains unwritten due to the absence of published research on the topic. Further experimental and computational studies would be necessary to elucidate the stereochemical aspects of the reactivity of this compound.

Theoretical and Computational Studies of 3,3 Dichloroazocan 2 One

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are central to elucidating the fundamental properties of 3,3-dichloroazocan-2-one at the atomic level. These methods model the electronic structure of the molecule to predict its geometry, energy, and other electronic properties. The primary approaches include Density Functional Theory (DFT), ab initio methods, and semi-empirical methods, each offering a different balance of accuracy and computational cost. nih.govyoutube.com

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a favorable balance between accuracy and computational expense for studying medium-to-large molecules. nih.gov For this compound, DFT calculations are essential for determining its three-dimensional structure (molecular geometry) and relative stability.

The process begins with a geometry optimization, where the energy of an initial guess structure is minimized with respect to the coordinates of its atoms. youtube.com Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) are commonly used for such optimizations. nih.gov The presence of chlorine atoms necessitates the use of a basis set that includes polarization functions (d,p) to accurately model the electron distribution around these electronegative atoms. The stability of the final optimized structure is confirmed by performing a frequency calculation; a true energy minimum will have no imaginary frequencies. nih.gov

The dichlorination at the C3 position, adjacent to the carbonyl group, is expected to have a significant impact on the local geometry. The electron-withdrawing nature of the chlorine atoms influences the bond lengths and angles around the C3 carbon. Furthermore, steric repulsion between the two chlorine atoms and adjacent methylene (B1212753) groups will constrain the possible conformations of the flexible eight-membered ring.

Below is a representative table of optimized geometric parameters for the amide group and the dichlorinated carbon, based on typical values from DFT calculations on similar lactam structures.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Data inferred from standard bond lengths and angles in related structures.

Parameter Atom Pair/Triplet Predicted Value
Bond Length C2=O ~ 1.22 Å
Bond Length C2-N1 ~ 1.35 Å
Bond Length C3-Cl ~ 1.78 Å
Bond Length C2-C3 ~ 1.54 Å
Bond Angle O=C2-N1 ~ 125°
Bond Angle Cl-C3-Cl ~ 109.5°
Bond Angle N1-C2-C3 ~ 118°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on theoretical principles, without the inclusion of experimental data or empirical parameterization. mdpi.com These methods, while computationally more demanding than DFT, can offer higher accuracy for electronic properties and energetics.

Common ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T). These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—which is crucial for accurately calculating the relative energies of different conformers and the energy barriers between them. For a flexible molecule like this compound, obtaining a reliable potential energy surface requires accurate energy calculations for multiple geometric arrangements. libretexts.orglongdom.org

These high-level calculations are critical for understanding the molecule's electronic configuration, including the energies of its frontier molecular orbitals (HOMO and LUMO). Halogen substitution is known to lower the energy of the LUMO, which can impact the molecule's reactivity. nih.gov Ab initio methods can precisely quantify these effects, as well as determine properties like ionization potential and electron affinity.

The conformational landscape of an eight-membered ring is vast and complex. Searching this landscape exhaustively using high-level DFT or ab initio methods is often computationally prohibitive. Semi-empirical methods, such as AM1 (Austin Model 1) or PM7 (Parameterization Method 7), offer a computationally inexpensive way to perform an initial, broad exploration of the potential energy surface. umn.edu

These methods simplify the quantum mechanical equations and use parameters derived from experimental data to speed up calculations. While less accurate for absolute energies, they are effective at quickly identifying a large number of possible low-energy conformers. mdpi.comumn.edu The most promising structures identified by a semi-empirical search can then be subjected to more accurate geometry optimization and energy calculations using DFT or ab initio methods to refine the results and obtain a reliable picture of the conformational preferences.

Conformational Analysis of the Azocanone Ring System

The eight-membered azocanone ring is highly flexible and can adopt a variety of conformations to minimize steric and torsional strain. The presence of the planar amide group (-CO-NH-) and the bulky dichloromethylene group (-CCl2-) introduces significant constraints that dictate the ring's preferred shapes.

The conformational space of eight-membered rings like cyclooctane (B165968) is dominated by three main families of conformations: Boat-Chair (BC), Crown (C), and Boat-Boat (BB). ic.ac.uk For azocan-2-one, the amide group's planarity must be accommodated within these frameworks. The boat-chair is generally the global minimum for cyclooctane. ic.ac.uk The dichlorination at the C3 position would introduce further steric interactions, likely influencing the relative stability of these conformers.

Computational studies on cyclooctane have identified several key conformations and their relative energies. ic.ac.uk These provide a strong basis for predicting the conformational landscape of this compound. The relative energies determine the population of each conformer at equilibrium, as described by the Boltzmann distribution.

Table 2: Predicted Low-Energy Conformations and Relative Stabilities for the Azocanone Ring Based on computational data for the analogous cyclooctane system. ic.ac.uk The exact energies for the title compound will differ due to the amide and dichloro groups.

Conformation Family Symmetry Relative Energy (kcal/mol)
Boat-Chair (BC) Cs 0.0
Crown D4d +0.8
Twist-Chair (chiral) C2 +1.6
Twist-Boat-Chair - (Transition State)

The Boat-Chair (BC) conformation is expected to be the most stable, as it effectively minimizes both angular and torsional strain. The dichloromethylene group would likely occupy a position on the "boat" part of the ring to reduce steric clash with the rest of the ring.

The different low-energy conformations of the azocanone ring are not static but interconvert at room temperature through processes known as ring inversion and pseudorotation. Ring inversion is a higher-energy process that flips the entire ring into its mirror-image-like conformation, while pseudorotation is a lower-energy process involving wavelike motions of the atoms that interconvert conformations within the same family (e.g., between different boat-chair forms) without passing through a high-energy planar state.

The energy barriers for these dynamic processes can be calculated as the energy difference between the stable conformers and the transition state structures connecting them. For the related seven-membered lactam ε-caprolactam, the free energy barrier for the inversion of its stable chair conformation was calculated to be approximately 10.5 kcal/mol using DFT methods. researchgate.net A similar barrier can be anticipated for the primary inversion pathway of the this compound ring. These dynamic processes are often studied experimentally using dynamic NMR spectroscopy, and computational results are crucial for interpreting the spectra.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational space of flexible molecules like this compound. These methods are used to identify low-energy conformations and to understand the dynamic behavior of the molecule.

Molecular mechanics force fields, such as MM3 and MM4, are often employed to calculate the potential energy of a molecule as a function of its geometry. These calculations can predict the relative stabilities of different conformations. For medium-sized rings like the azocanone system, a thorough conformational search is necessary to locate all relevant energy minima on the potential energy surface. This process often involves systematically rotating torsion angles and minimizing the resulting structures.

Molecular dynamics simulations provide a view of the time-dependent behavior of the molecule, allowing for the exploration of conformational transitions and the relative populations of different conformational states at a given temperature. By simulating the motion of the atoms over time, MD can reveal the pathways of conformational interconversion and the flexibility of the ring system.

For a molecule such as this compound, computational studies would likely identify several stable conformations, such as boat-chair, boat-boat, and twist-chair forms. The relative energies of these conformers would be influenced by a combination of factors including angle strain, torsional strain, and non-bonded interactions, particularly the steric bulk and electrostatic effects of the dichloromethyl group.

Table 1: Illustrative Relative Energies of Plausible this compound Conformers

ConformationRelative Energy (kcal/mol) - MM4Relative Energy (kcal/mol) - DFT
Boat-Chair (BC)0.000.00
Twist-Boat-Chair (TBC)1.251.50
Boat-Boat (BB)2.502.80
Twist-Chair-Chair (TCC)3.103.50

Note: This table is illustrative and based on typical energy differences observed for substituted medium-sized rings. The actual values for this compound would require specific calculations.

Analysis of Transannular Interactions in Halogenated Azocanones

Transannular interactions, which are steric or electronic interactions between non-adjacent atoms across a ring, are a defining feature of medium-sized rings. wikipedia.org In halogenated azocanones like this compound, these interactions can significantly influence conformational preferences and reactivity.

The presence of two chlorine atoms at the 3-position introduces strong electrostatic and steric effects. Depending on the conformation of the azocanone ring, one or both of the chlorine atoms may be oriented towards the interior of the ring, leading to repulsive interactions with hydrogen atoms on other parts of the ring, particularly at the C5, C6, and C7 positions. These repulsive transannular interactions can destabilize certain conformations.

Conversely, attractive transannular interactions are also possible. For instance, a chlorine atom could engage in a weak hydrogen bond with an amide N-H group or other hydrogens on the ring if the geometry is favorable. More complex electronic interactions, such as n → σ* interactions involving the lone pair of the nitrogen or oxygen atoms and the antibonding orbital of a C-Cl bond, could also play a role in stabilizing specific conformations. Computational methods like Natural Bond Orbital (NBO) analysis are instrumental in identifying and quantifying such stabilizing electronic delocalizations.

The balance of these attractive and repulsive forces, in conjunction with classic strain energies, dictates the preferred three-dimensional structure of the molecule.

Table 2: Illustrative Transannular Distances in a Low-Energy Conformer of this compound

Interacting AtomsDistance (Å)Interaction Type
Cl(3a)···H(7a)2.85Repulsive (van der Waals)
Cl(3b)···H(5a)2.90Repulsive (van der Waals)
N(1)-H···O(2)1.95Intramolecular H-bond
N(1)···C(5)3.20Transannular

Note: This table is illustrative and the specific distances would be highly dependent on the calculated geometry of the most stable conformer.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, theoretical calculations can provide valuable insights into its expected NMR and IR spectra.

NMR Spectroscopy: The chemical shifts of the carbon and hydrogen atoms in this compound are highly sensitive to the local electronic environment and the three-dimensional structure of the molecule. Density Functional Theory (DFT) calculations, often using methods like GIAO (Gauge-Including Atomic Orbital), can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. By calculating the expected chemical shifts for different low-energy conformers, it is possible to determine which conformer, or combination of conformers, is most consistent with the experimentally observed spectrum.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies and their corresponding intensities. For this compound, key vibrational modes would include the C=O stretch of the lactam, the N-H stretch, and the C-Cl stretches. The positions of these bands can provide information about the strength of the carbonyl bond and the presence of hydrogen bonding. For instance, a lower C=O stretching frequency might indicate a stronger intramolecular hydrogen bond between the N-H and the carbonyl oxygen. nih.gov

Reaction Energetics: Theoretical methods can also be used to predict the energetics of reactions involving this compound. This could include the calculation of activation energies for conformational interconversions, the determination of the thermodynamics of ring-opening reactions, or the prediction of the regioselectivity of reactions at different positions on the ring. Such calculations are crucial for understanding the chemical behavior and potential synthetic utility of the compound.

Table 3: Predicted Spectroscopic Data for a Hypothetical Low-Energy Conformer of this compound

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shift (C=O)175 ppm
¹H NMR Chemical Shift (N-H)7.5 ppm
IR Frequency (C=O stretch)1650 cm⁻¹
IR Frequency (N-H stretch)3200 cm⁻¹

Note: These are illustrative values. Actual predicted values would depend on the level of theory, basis set, and the specific conformation being analyzed.

Advanced Spectroscopic and Analytical Characterization of 3,3 Dichloroazocan 2 One

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass and elemental composition of a compound. rsc.orgbohrium.com For 3,3-Dichloroazocan-2-one, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its molecular formula, C7H11Cl2NO. The high resolution of the instrument can differentiate between isotopes, which is particularly useful for chlorine-containing compounds due to the characteristic isotopic pattern of 35Cl and 37Cl. rsc.org

In addition to molecular mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of the molecule. nih.govnih.gov This fragmentation is crucial for confirming the compound's structure. Key expected fragmentation pathways for this compound would include the cleavage of the lactam ring and the loss of chlorine atoms. The analysis of these fragment ions helps in piecing together the molecular structure. nih.gov Techniques like gas chromatography-high-resolution mass spectrometry (GC-HRMS) are particularly powerful for analyzing halogenated organic compounds. researchgate.netoup.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Analysis Type Predicted Observation
Molecular Formula C7H11Cl2NO
Exact Mass [M+H]+
Isotopic Pattern Characteristic pattern for two chlorine atoms
Key Fragmentation Pathways Cleavage of the lactam ring, loss of one or both chlorine atoms, loss of CO

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual atoms. pressbooks.publibretexts.org

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the seven-membered ring. The chemical shifts of these protons would be influenced by their proximity to the electronegative chlorine and nitrogen atoms, as well as the carbonyl group. pressbooks.pubodu.edu Similarly, the ¹³C NMR spectrum would provide signals for each of the seven carbon atoms, with the carbon atom bonded to the two chlorine atoms (C3) and the carbonyl carbon (C2) exhibiting characteristic downfield shifts. researchgate.netpitt.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 -~170
C3 -~80-90
C4 ~2.5 - 3.5~30-40
C5 ~1.5 - 2.5~25-35
C6 ~1.5 - 2.5~25-35
C7 ~3.0 - 4.0~40-50
N-H ~7.0 - 8.0-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. numberanalytics.comnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to trace the proton-proton connectivity around the azocane (B75157) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, allowing for the assignment of each carbon's signal based on its attached protons. omicsonline.org

While less common, Chlorine NMR (³⁵Cl and ³⁷Cl NMR) can provide direct information about the chemical environment of the chlorine atoms. huji.ac.il However, due to the quadrupolar nature of chlorine nuclei, the signals for covalently bound chlorines in organic molecules are often very broad, which can limit the resolution of the spectra. huji.ac.ilresearcher.life Despite these challenges, solid-state ³⁵Cl NMR has shown promise in characterizing covalently bound chlorine in organometallic and organic compounds. capes.gov.brpascal-man.com For this compound, this technique could confirm the presence of two chlorine atoms attached to the same carbon.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and can also provide insights into its conformation. polimi.it

The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200-3400 cm⁻¹. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also show characteristic bands for the various functional groups. researchgate.net For instance, the C=O and C-Cl bonds would give rise to distinct Raman signals. chemicalbook.comresearchgate.net Analysis of the Raman spectra can also provide information about the crystallinity and molecular orientation of the compound. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
N-H Stretch ~3200-3400 (broad)Weak
C-H Stretch ~2850-2960Strong
C=O Stretch (Amide I) ~1650-1680 (strong)Moderate
N-H Bend (Amide II) ~1550Moderate
C-Cl Stretch ~600-800Strong

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. nih.govlibretexts.org This powerful technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. cam.ac.uk The resulting diffraction pattern is mathematically decoded to generate a model of the electron density, from which the positions of the individual atoms can be determined with high precision, yielding accurate bond lengths, bond angles, and torsional angles. cam.ac.uk

The process begins with the growth of a high-quality single crystal of the compound of interest, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The scattered X-rays are detected, and their intensities and positions are recorded as the crystal is rotated. cam.ac.uk

For a molecule like this compound, X-ray crystallographic analysis would reveal the conformation of the eight-membered azocane ring, the stereochemical relationship of the two chlorine atoms at the α-position to the carbonyl group, and the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

Representative Crystallographic Data for this compound

Below is a table of hypothetical, yet chemically plausible, crystallographic data that would be expected from an X-ray diffraction analysis of this compound.

ParameterValue
Empirical FormulaC₇H₁₁Cl₂NO
Formula Weight212.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542(1)
b (Å)10.123(2)
c (Å)11.876(3)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)990.4(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.422
Absorption Coeff. (mm⁻¹)0.75
F(000)440
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection2.5° to 28.0°
Reflections collected4560
Independent reflections2280 [R(int) = 0.021]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05

This data would allow for the precise determination of the molecular geometry, including the puckering of the azocane ring and the specific orientations of the chloro substituents.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. pressbooks.pubyoutube.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. pressbooks.pub For the purity assessment and separation of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. The principle of HPLC involves pumping a liquid solvent (the mobile phase) containing the sample mixture at high pressure through a column filled with a solid adsorbent material (the stationary phase). nih.gov

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential hydrophobic interactions of the analyte with the stationary phase. A more nonpolar compound will have a stronger interaction with the stationary phase and will thus have a longer retention time.

Typical HPLC Parameters for Purity Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic: 60:40 Acetonitrile:Water
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorUV at 210 nm
Column Temperature25 °C
Retention Time~ 5.8 min

By running a sample of synthesized this compound under these conditions, a chromatogram would be generated. The presence of a single, sharp peak at the expected retention time would indicate a high degree of purity. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, but it is applicable only to compounds that are volatile and thermally stable. In GC, the mobile phase is an inert gas (the carrier gas), such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column.

Given the molecular weight and potential for thermal stability of this compound, GC could be a viable method for its purity assessment. The sample is vaporized and injected into the head of the column. The separation occurs as the compound travels through the column, with its retention time being dependent on its boiling point and its interaction with the stationary phase.

Typical GC Parameters for Purity Analysis of this compound

ParameterCondition
ColumnHP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID) at 280 °C
Retention Time~ 12.5 min

Similar to HPLC, a GC analysis of a pure sample of this compound would ideally show a single peak. The presence of other peaks would indicate impurities, which could be identified by coupling the GC to a mass spectrometer (GC-MS).

Chemical Modifications and Derivatization of 3,3 Dichloroazocan 2 One

Introduction of New Functionalities via Substitution and Addition Reactions

The gem-dichloro group at the C3 position of 3,3-Dichloroazocan-2-one is a key handle for introducing a wide array of functional groups. The electron-withdrawing nature of the adjacent carbonyl group activates this position for nucleophilic substitution reactions. While direct displacement of both chlorine atoms can be challenging, sequential or partial substitution can be achieved under controlled conditions.

One potential avenue is the reaction with soft nucleophiles, such as thiols or amines, which could lead to monosubstituted or disubstituted products. For instance, reaction with a thiol (R-SH) in the presence of a mild base could yield 3-chloro-3-thio-azocan-2-one derivatives. The reactivity of the remaining chlorine atom would be influenced by the nature of the newly introduced substituent.

Furthermore, reactions that proceed through a carbene-like intermediate could be envisioned. Treatment with a strong base might induce elimination of HCl, forming a transient dichlorocarbene (B158193) or a related reactive species, which could then undergo further reactions. Additionally, deacylative oxidation strategies, which have been successful for other lactams, could potentially be adapted for the α-functionalization of the azocanone ring. nih.gov

Below is a hypothetical representation of potential substitution reactions:

Nucleophile (Nu-H)Reagent/ConditionsHypothetical Product
ArylaminePd-catalyzed cross-coupling3-Aryl-3-chloro-azocan-2-one
AlkylthiolMild Base (e.g., K₂CO₃)3-Alkylthio-3-chloro-azocan-2-one
Azide (B81097)Sodium Azide in polar aprotic solvent3-Azido-3-chloro-azocan-2-one

This table represents a hypothetical projection of potential reactions and products based on known chemical principles of related compounds.

Formation of Fused or Bridged Ring Systems Incorporating the Azocanone Core

The azocanone core of this compound is a suitable foundation for the synthesis of more complex, polycyclic systems. The development of methods for constructing fused nitrogen heterocyclic ring systems is of significant interest in medicinal chemistry. europeanproceedings.com One plausible approach involves the strategic functionalization of the azocanone ring, followed by intramolecular cyclization reactions.

For example, a substituent could be introduced at the C3 position that contains a reactive group capable of cyclizing onto another position of the azocanone ring. A well-established method for forming fused bicyclic β-lactams involves the radical-mediated cycloisomerization of enyne-β-lactams. nih.gov A similar strategy could potentially be applied to a derivative of this compound, where an enyne moiety is introduced, to construct a fused ring system.

Another approach could involve a domino reaction sequence. For instance, a acs.orgacs.org-sigmatropic rearrangement followed by an electrocyclization process has been used to synthesize highly substituted cyclobutane (B1203170) fused-ring systems from N-vinyl β-lactams. nih.gov Adapting such a methodology to the azocanone scaffold could lead to novel fused architectures.

The table below outlines a hypothetical pathway to a fused ring system:

Starting MaterialReaction SequenceIntermediateFinal Fused Product
This compound1. Substitution with a propargyl amine2. Radical-initiated cyclization3-(Propargylamino)-3-chloro-azocan-2-oneA fused pyrazino-azocanone derivative

This table illustrates a conceptual synthetic route and is not based on experimentally verified outcomes for this compound.

Stereoselective Transformations and Chiral Derivatization

The introduction of chirality and the control of stereochemistry are paramount in the synthesis of biologically active molecules. For this compound, stereoselective transformations could be approached in several ways. The C3 carbon, being a prochiral center once one of the chlorine atoms is substituted, presents an opportunity for asymmetric synthesis.

The use of chiral catalysts in substitution reactions could lead to the enantioselective formation of 3-substituted-3-chloro-azocan-2-ones. For instance, a transition metal catalyst bearing a chiral ligand could differentiate between the two enantiotopic chlorine atoms. The synthesis of β-lactams has seen significant progress through catalytic asymmetric methods, such as Rh-catalyzed intramolecular C-H insertion reactions, which can yield products with high enantiomeric excess. nih.gov

Alternatively, a chiral auxiliary could be appended to the azocanone, for example at the nitrogen atom, to direct subsequent reactions stereoselectively. After the desired transformation, the auxiliary could be cleaved to yield the chiral product.

The following table presents a hypothetical example of a stereoselective reaction:

Reaction TypeChiral InductorHypothetical ProductPotential Enantiomeric Excess
Asymmetric Nucleophilic SubstitutionChiral Phase-Transfer Catalyst(R)- or (S)-3-Hydroxy-3-chloro-azocan-2-one>90% ee
Auxiliary-Controlled AlkylationEvans' Oxazolidinone Auxiliary (on N)Diastereomerically enriched 3-alkyl-3-chloro-azocan-2-one>95% de

The data in this table are illustrative and represent desired outcomes in a hypothetical stereoselective synthesis.

Polymerization and Oligomerization Potential of Dichloroazocan-2-one

Lactams are well-known monomers for the synthesis of polyamides through ring-opening polymerization. acs.org The presence of the dichloro-substituents on the azocan-2-one ring suggests that this compound could serve as a functional monomer for the creation of novel polymers. Anionic ring-opening polymerization of ε-caprolactam is a common industrial process, and a similar approach could be envisioned for this more complex lactam. acs.org

The chlorine atoms could be retained in the resulting polymer, imparting specific properties such as flame retardancy or providing sites for post-polymerization modification. Alternatively, the monomer could be functionalized prior to polymerization to introduce other desired functionalities into the polymer backbone. For instance, copolymerization with other lactams, such as ε-caprolactam, could be a viable strategy to tune the properties of the resulting material. acs.org The incorporation of functional groups can influence the polymer's crystallinity and melting temperature. acs.org

The development of polymers from functionalized lactams is an active area of research, with applications in materials science and biomedicine. nih.gov

A hypothetical polymerization scheme is presented below:

Polymerization MethodCo-monomer (if any)Initiator/CatalystHypothetical Polymer
Anionic Ring-Opening PolymerizationNoneStrong Base (e.g., NaH)Poly(3,3-dichloro-azocan-2-one)
Copolymerizationε-CaprolactamAnionic InitiatorCopolymer of 3,3-dichloro-azocan-2-one and ε-caprolactam
Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationN-VinylpyrrolidoneRAFT Agent/InitiatorBlock copolymer containing a poly(3,3-dichloro-azocan-2-one) segment

This table outlines potential polymerization strategies for this compound based on established polymerization techniques for related monomers.

Potential Research Applications of 3,3 Dichloroazocan 2 One Scaffolds

Utility as a Synthon in Organic Synthesis

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The 3,3-dichloroazocan-2-one scaffold is a promising synthon due to the inherent reactivity conferred by the dichlorinated carbon and the lactam ring.

The gem-dichloro group adjacent to the carbonyl is a key functional handle. This arrangement can be exploited in various transformations. For instance, under specific reaction conditions, it may undergo substitution reactions, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the chlorine atoms also acidifies the protons on the adjacent carbons, potentially facilitating enolate formation and subsequent alkylation or condensation reactions.

Furthermore, the lactam ring itself is a versatile functional group. It can undergo ring-opening reactions to yield linear amino acids with dichlorinated functionalities, which are not readily accessible through other synthetic routes. Conversely, the nitrogen atom of the lactam can be functionalized, and the carbonyl group can participate in various addition and condensation reactions. The combination of these reactive sites makes this compound a potentially valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds and acyclic molecules with unique substitution patterns.

Exploration as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. nih.govdrugtargetreview.comnih.gov The development of effective chemical probes requires a careful balance of reactivity, selectivity, and often, the ability to be detected. The this compound scaffold possesses features that make it an intriguing candidate for development into a chemical probe.

The dichlorinated carbonyl motif is a known electrophilic warhead that can potentially form covalent bonds with nucleophilic residues (such as cysteine, lysine, or serine) in the active site of enzymes. This reactivity could be harnessed to design irreversible inhibitors for specific enzymes, which are valuable tools for target validation and studying enzyme function. For a chemical probe to be effective, its reactivity must be finely tuned to avoid off-target effects. The reactivity of the this compound core could theoretically be modulated by introducing various substituents on the lactam ring.

Moreover, the azocan-2-one backbone provides a scaffold that can be derivatized with reporter tags, such as fluorophores or biotin, to enable the detection and visualization of its interactions with biological targets. The development of a chemical probe based on this scaffold would involve synthesizing a library of derivatives and screening them against specific biological targets to identify compounds with the desired selectivity and activity.

Table 1: Potential Reactive Residues for Covalent Modification by a this compound-based Probe

Amino Acid ResidueNucleophilic GroupPotential Reaction Type
CysteineThiol (-SH)Nucleophilic Substitution
LysineAmine (-NH2)Nucleophilic Substitution
SerineHydroxyl (-OH)Nucleophilic Substitution
HistidineImidazoleNucleophilic Substitution

Application in Materials Science Research

The unique structural and electronic properties of this compound suggest its potential utility in the field of materials science, particularly in polymer chemistry and the design of novel functional materials.

Lactams, such as the related ε-caprolactam, are well-established monomers for the synthesis of polyamides through ring-opening polymerization. wikipedia.orgchemicalmarketanalytics.com The resulting polymers, like Nylon 6, exhibit a range of desirable properties, including high strength and thermal stability. The introduction of the gem-dichloro functionality in this compound opens up possibilities for creating novel polymers with tailored properties.

The polymerization of this compound, either alone or in copolymerization with other lactams, could lead to polyamides with dichlorinated repeating units. These chlorine atoms could impart several new properties to the resulting polymer, such as:

Increased flame retardancy: Halogenated compounds are known to act as flame retardants.

Modified solubility and chemical resistance: The polar C-Cl bonds would alter the polymer's interaction with solvents and other chemicals.

Sites for post-polymerization modification: The chlorine atoms could serve as reactive handles for further functionalization of the polymer, allowing for the grafting of other molecules to create materials with specific surface properties or functionalities.

Beyond polymer synthesis, the this compound scaffold could be incorporated into other types of functional materials. For example, it could be used as a building block for the synthesis of macrocycles or other complex architectures with potential applications in host-guest chemistry or as components of metal-organic frameworks (MOFs). The dichlorinated moiety could also be a precursor to other functional groups through chemical transformation, expanding the range of accessible material properties. The ability to create materials with precisely controlled chemical functionalities is a cornerstone of modern materials science, and the this compound scaffold represents a potential new tool in this endeavor.

Development of Novel Molecular Scaffolds in Medicinal Chemistry

The search for new molecular scaffolds is a central theme in medicinal chemistry, as it can lead to the discovery of drugs with novel mechanisms of action or improved pharmacological properties. rsc.orgnih.gov The this compound scaffold, with its constrained eight-membered ring and unique dichlorinated pattern, represents a novel chemical space for drug discovery efforts. Lactam-containing molecules have a rich history in medicine, most notably the β-lactam antibiotics. nih.govnih.govmdpi.com

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining the key pharmacophoric elements responsible for biological activity. nih.govnih.govdtic.mil This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The this compound scaffold could be explored as a replacement for existing lactam-containing drugs or other cyclic compounds.

Bioisosteric replacement is a related strategy where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity. The gem-dichloro group in this compound could be considered a bioisostere for other chemical groups in known drug molecules. For example, it might mimic the spatial arrangement or electronic properties of a carbonyl group or a different di-substituted carbon center.

The exploration of the this compound scaffold in medicinal chemistry would involve the synthesis of a diverse library of derivatives and their evaluation in a range of biological assays to identify potential therapeutic applications.

Design of Chemical Libraries Based on the Azocanone Core

The design and synthesis of chemical libraries centered around a core molecular scaffold are a cornerstone of modern drug discovery and chemical biology. wikipedia.org This approach allows for the systematic exploration of chemical space to identify molecules with desired biological activities. The azocanone framework, an eight-membered lactam, represents a valuable starting point for the generation of such libraries due to its conformational flexibility and the potential for introducing multiple points of diversity. While specific research focusing on libraries derived directly from this compound is not extensively documented in the public domain, the principles for designing libraries based on the broader class of medium-ring lactams, including azocanones, are well-established. nih.govacs.org

A primary strategy employed in the creation of these libraries is Diversity-Oriented Synthesis (DOS) . researchgate.net The goal of DOS is to produce a collection of structurally diverse molecules, often with significant stereochemical complexity, from a common starting material or scaffold. nih.gov This contrasts with traditional target-oriented synthesis, which focuses on producing a single target molecule. For azocanone-based libraries, a DOS approach would involve modifying the core structure at various positions to generate a wide array of analogs.

One powerful implementation of DOS is the "build/couple/pair" (B/C/P) strategy. nih.govresearchgate.net This method allows for the creation of stereochemically diverse libraries of medium-sized lactams. nih.gov The process involves:

Build: Synthesizing a set of stereochemically defined building blocks.

Couple: Joining these building blocks together to create a series of linear precursors.

Pair: Cyclizing the linear precursors to form the lactam rings, thereby "pairing" the reactive ends of the molecule. nih.gov

This strategy enables the generation of thousands of unique compounds by systematically varying the initial building blocks. nih.gov For an azocanone core, this could involve using a variety of amino acids and long-chain carboxylic acids or their derivatives in the "couple" phase, followed by a ring-closing metathesis or other cyclization reaction in the "pair" phase.

The table below illustrates a conceptual design for a chemical library based on a generic azocanone scaffold, showcasing how diversity can be introduced at different positions (R1, R2, R3).

Table 1: Conceptual Design of a Diversity-Oriented Azocanone Library

Core Scaffold R1 Substituent R2 Substituent R3 Substituent Resulting Compound
Azocan-2-one H Aryl Alkyl 1-Aryl-3-alkyl-azocan-2-one
Azocan-2-one Methyl Heteroaryl H 1-Heteroaryl-azocan-2-one
Azocan-2-one H Substituted Phenyl Halogen 1-(Substituted Phenyl)-3-halo-azocan-2-one

Solid-phase synthesis is another key technology in the production of large chemical libraries. wikipedia.org In this technique, the initial building block or scaffold is attached to a solid support (e.g., a resin bead). Subsequent chemical reactions are then carried out in a stepwise fashion, with excess reagents and by-products being easily washed away after each step. This method is highly amenable to automation and the "split-and-pool" synthesis technique, where the resin beads are mixed and then re-distributed after each reaction cycle, allowing for the rapid generation of a vast number of distinct compounds. wikipedia.org

The development of azaphilone-based chemical libraries provides a practical example of how a core structure can be elaborated to create diverse chemotypes. nih.gov This involved a strategy to install diversity at four different points of the azaphilone core, leading to a collection of related but distinct molecules. nih.gov A similar approach could be envisioned for the this compound scaffold, where the chlorine atoms could be substituted, and modifications could be made to the nitrogen and other positions on the ring.

The table below outlines a potential diversification strategy for a this compound scaffold, based on common synthetic transformations.

Table 2: Potential Diversification of the this compound Scaffold

Scaffold Reaction Type Reagent/Building Block Potential Product Class
This compound N-Alkylation/Arylation Alkyl/Aryl Halides 1-Substituted-3,3-dichloroazocan-2-ones
This compound Nucleophilic Substitution at C3 Azides, Amines 3-Azido-3-chloro-azocan-2-ones, 3-Amino-3-chloro-azocan-2-ones
This compound Ring Expansion/Contraction Photochemical or Thermal Rearrangement Novel Bicyclic or Larger/Smaller Ring Lactams

The ultimate goal of designing such libraries is to populate them with molecules that have favorable physicochemical properties for biological screening. nih.gov Computational tools are often used in the design phase to predict properties such as molecular weight, lipophilicity (logP), and polar surface area to ensure the resulting compounds are "drug-like". researchgate.net By combining thoughtful scaffold selection, powerful synthetic strategies like DOS, and modern technologies such as solid-phase synthesis and computational chemistry, researchers can efficiently generate large, diverse, and high-quality chemical libraries based on the azocanone core for screening in a wide range of biological assays. wikipedia.orgnih.gov

Future Research Directions and Unexplored Avenues for 3,3 Dichloroazocan 2 One

Development of Green Chemistry Approaches for Synthesis

The industrial synthesis of lactams, such as caprolactam, has traditionally relied on processes that generate significant waste, like the Beckmann rearrangement of cyclohexanone (B45756) oxime which produces ammonium (B1175870) sulfate (B86663) as a byproduct. rug.nlpnas.orgchemcess.com Future research on 3,3-dichloroazocan-2-one should prioritize the development of sustainable synthetic routes from its inception.

Green chemistry principles can be applied to both the synthesis of the azocan-2-one precursor and its subsequent dichlorination. chemcess.comacs.org For instance, biocatalytic routes or processes using renewable feedstocks could be explored for producing the parent lactam. researchgate.net The direct chlorination step, which would likely involve reagents like sulfuryl chloride or N-chlorosuccinimide, could be optimized to minimize solvent use and waste generation. A key goal would be to develop a catalytic chlorination process using a benign chlorine source and a recyclable catalyst, moving away from stoichiometric and often hazardous chlorinating agents. acs.org The use of greener solvents, such as ionic liquids or deep eutectic solvents, could also be investigated to reduce the environmental impact. acs.orgthieme-connect.com

Table 1: Comparison of Hypothetical Synthetic Routes to this compound based on Green Chemistry Metrics This table presents a speculative comparison of potential synthetic pathways. The data is illustrative and intended to guide future research.

Synthetic RouteKey TransformationPotential Green AdvantagesPotential ChallengesHypothetical Atom Economy
Traditional RouteBeckmann rearrangement of cyclooctanone (B32682) oxime followed by stoichiometric dichlorinationEstablished methodology for lactam formationLarge amounts of (NH₄)₂SO₄ byproduct; use of hazardous chlorinating agents~40-50%
Biocatalytic RouteEnzymatic synthesis of azocan-2-one from a bio-derived precursor, followed by catalytic chlorinationUse of renewable feedstocks; mild reaction conditions; high selectivity researchgate.netnih.govEnzyme stability and activity for the specific substrate; catalyst development for selective dichlorination>75%
Chemo-catalytic Green RouteCatalytic ammoximation of cyclooctanone followed by catalytic dichlorination in a green solventAvoids stoichiometric reagents; potential for catalyst recycling; reduced waste streams pnas.orgacs.orgDevelopment of a robust, bifunctional catalyst; catalyst deactivation>80%

Advanced Catalysis for Selective Transformations

The two chlorine atoms at the α-position to the carbonyl group make this compound a highly activated substrate for a variety of chemical transformations. Future research should focus on developing advanced catalytic systems to control the reactivity of this functional group, enabling selective functionalization rather than decomposition.

For example, transition-metal catalysts could be developed for the selective mono- or di-substitution of the chlorine atoms. acs.org Palladium-catalyzed cross-coupling reactions could potentially introduce new carbon-carbon or carbon-heteroatom bonds at the C3 position. acs.org Furthermore, iridium-based catalysts, which have shown promise in C-H amidation for lactam synthesis, could be adapted for novel transformations of this chlorinated lactam. nih.gov The challenge will be to achieve high selectivity and avoid side reactions, such as elimination or ring-opening. The development of tailored ligands will be crucial to modulate the catalyst's electronic and steric properties to achieve the desired outcome. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to access reaction conditions that are difficult to achieve in a flask. researchgate.netrsc.org The synthesis and subsequent reactions of this compound could greatly benefit from this technology.

A continuous-flow process could be designed for the chlorination of azocan-2-one, allowing for precise control of reaction time and temperature, which would be critical for minimizing over-reaction and decomposition. thieme-connect.com Subsequent transformations of the dichlorinated product could also be performed in-line, creating a multi-step synthesis sequence without the need for isolating reactive intermediates. rsc.org This approach could be integrated with automated synthesis platforms, which use robotics and software to perform reactions, purifications, and analyses. researchgate.netyoutube.com Such a system would enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new derivatives and applications for this compound. youtube.com

Deeper Computational Modeling of Complex Reactivity and Interactions

Given the likely high reactivity of this compound, computational modeling will be an invaluable tool for predicting its behavior and guiding experimental work. Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of its synthesis and subsequent transformations. nih.govwikipedia.org For example, computational studies could elucidate the transition states of nucleophilic substitution reactions at the C3 position, helping to predict which products will be favored under different conditions.

Furthermore, molecular dynamics simulations could be used to study the conformational landscape of the eight-membered ring and how the dichloromethylene group influences its shape and interactions with other molecules, such as enzymes or receptor binding sites. This predictive power can save significant experimental time and resources by identifying the most promising synthetic routes and catalyst systems before they are attempted in the lab. wikipedia.org

Exploration of Novel Material Science Applications

Lactams are the monomers for polyamides, an important class of engineering polymers. rsc.orgrsc.org The presence of two chlorine atoms in this compound offers a unique handle for creating functionalized polyamides with novel properties. Ring-opening polymerization of this monomer could lead to a new type of nylon with pendant chloro groups. These groups could then be subjected to post-polymerization modification to introduce a wide range of functionalities. rsc.orgrsc.org

For example, the chlorine atoms could be replaced with azide (B81097) groups, which could then be used for "click" chemistry to attach other molecules. This could lead to the development of materials with tailored properties, such as increased flame retardancy, altered hydrophilicity, or the ability to act as a scaffold for catalysts or biomolecules. rsc.orgresearchgate.netmdpi.com These functionalized polyamides could find applications in advanced coatings, membranes for separations, or as biomaterials for tissue engineering. rsc.orgresearchgate.net

Table 2: Potential Properties and Applications of Polyamides Derived from this compound This table outlines hypothetical applications based on the unique structure of the monomer. Further research is required to validate these concepts.

Polymer TypePotential FunctionalizationPotential PropertiesHypothetical Applications
Poly(this compound)Direct use of the chlorinated polymerIncreased density, altered solubility, inherent flame retardancyHigh-performance engineering plastics, fire-resistant textiles
Post-polymerization modified polyamideSubstitution of chlorine with amines, thiols, azides, etc.Tunable surface properties, sites for cross-linking, attachment points for bioactive molecules rsc.orgacs.orgFunctional coatings, smart textiles, drug delivery systems, recyclable catalysts acs.org
Copolymer with CaprolactamIncorporation of dichlorinated units into Nylon-8Modified mechanical properties, dyeability, and chemical resistanceSpecialty fibers and plastics

Multidisciplinary Research at the Interface of Chemistry and Emerging Technologies

The full potential of this compound will likely be realized through multidisciplinary research that combines organic synthesis with emerging technologies like artificial intelligence (AI) and machine learning (ML). mdpi.comchemrxiv.orgrsc.org AI algorithms could be trained on data from computational models and high-throughput experiments to predict the outcomes of reactions and identify optimal conditions. acs.orgdigitellinc.comcatalysis.blog

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,3-Dichloroazocan-2-one, and what key reaction parameters influence yield?

  • Methodological Answer : While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous heterocyclic systems (e.g., quinazolinones, triazolothiadiazines) suggest a multi-step approach involving cyclization of dichloro precursors. For example, describes the use of aldehydes and thioacetate derivatives under controlled conditions to form cyclic structures, emphasizing temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium or acid catalysts) as critical parameters . Similarly, highlights the importance of stoichiometric ratios and purification via recrystallization to achieve high yields in heterocyclic syntheses .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical validation should combine chromatographic and spectroscopic techniques:

  • Purity : Use HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated in for nitrobenzoxadiazole derivatives, to quantify impurities (<2%) .
  • Structural Confirmation : Single-crystal X-ray diffraction (as in for triazine-oxazolidine hybrids) provides unambiguous structural data . Supplemental NMR (¹H/¹³C) and FT-IR spectroscopy can corroborate functional groups (e.g., carbonyl and chloro moieties).

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Based on Safety Data Sheets (SDS) for structurally related chlorinated compounds ( ), store the compound under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidative degradation. Use amber glass vials to minimize photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) in characterizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from isomeric byproducts or solvent artifacts. Strategies include:

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to differentiate isomers, as exemplified in for triazine derivatives .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data, a method applied in for triazolothiadiazine salts .

Q. What reaction optimization strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Key approaches include:

  • Stepwise Temperature Control : Gradual heating (e.g., 50°C → 100°C) reduces side reactions, as seen in for quinazolinone synthesis .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to enhance regioselectivity, a tactic used in for triazolothiadiazine formation .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates.

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Molecular docking and MD (Molecular Dynamics) simulations can model interactions with biological targets or catalysts. For example:

  • Reactivity Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites, a method validated in for heterocyclic systems .
  • Transition-State Analysis : Use Gaussian or ORCA software to map energy barriers for proposed reaction pathways, similar to the crystallographic analysis in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.